N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (ca. 100mM in Water)
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Overview
Description
N1-Methylpseudouridine-5’-triphosphate is a modified nucleoside triphosphate used primarily in RNA research and synthesis. This compound is a derivative of pseudouridine, where a methyl group is added to the nitrogen at the first position of the pseudouridine base. This modification enhances the stability and translational efficiency of messenger RNAs (mRNAs) and reduces their immunogenicity, making it a valuable tool in the development of RNA-based therapeutics and vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylpseudouridine-5’-triphosphate is synthesized through a series of chemical reactions starting from pseudouridine. The synthesis involves the methylation of pseudouridine at the N1 position, followed by the phosphorylation of the resulting compound to form the triphosphate. The reaction conditions typically involve the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of N1-methylpseudouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated synthesizers and stringent quality control measures. The compound is usually supplied as a sodium salt solution at a concentration of 100 mM .
Chemical Reactions Analysis
Types of Reactions
N1-Methylpseudouridine-5’-triphosphate primarily undergoes substitution reactions, where the modified nucleoside is incorporated into RNA strands during in vitro transcription. It can also participate in phosphorylation and dephosphorylation reactions, which are essential for its synthesis and degradation .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of N1-methylpseudouridine-5’-triphosphate include methylating agents (e.g., methyl iodide), phosphorylating agents (e.g., phosphorus oxychloride), and various enzymes (e.g., T7 RNA polymerase) for in vitro transcription. The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and yield .
Major Products Formed
The major product formed from the incorporation of N1-methylpseudouridine-5’-triphosphate into RNA is modified mRNA, which exhibits enhanced stability and reduced immunogenicity. This modified mRNA can be used in various therapeutic applications, including vaccines and gene therapy .
Scientific Research Applications
N1-Methylpseudouridine-5’-triphosphate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: The compound is employed in the development of mRNA-based vaccines and therapeutics, enhancing the stability and translational efficiency of mRNAs.
Medicine: N1-Methylpseudouridine-5’-triphosphate is a key component in the production of mRNA vaccines, such as those developed for COVID-19, due to its ability to reduce immunogenicity and increase protein expression.
Industry: It is used in the large-scale production of modified mRNAs for various therapeutic applications, including cancer treatment and genetic disorders .
Mechanism of Action
The mechanism of action of N1-methylpseudouridine-5’-triphosphate involves its incorporation into mRNA during in vitro transcription. The methylation at the N1 position of pseudouridine enhances the stability of the mRNA by reducing its susceptibility to enzymatic degradation. This modification also reduces the immunogenicity of the mRNA, making it less likely to trigger an immune response. The modified mRNA can then be translated into proteins with higher efficiency, making it a valuable tool for therapeutic applications .
Comparison with Similar Compounds
N1-Methylpseudouridine-5’-triphosphate is unique among modified nucleoside triphosphates due to its specific methylation at the N1 position. Similar compounds include:
Pseudouridine-5’-triphosphate: Lacks the methyl group at the N1 position, resulting in lower stability and higher immunogenicity compared to N1-methylpseudouridine-5’-triphosphate.
5-Methylcytidine-5’-triphosphate: Another modified nucleoside triphosphate used to enhance mRNA stability and reduce immunogenicity, but with different base modifications.
5-Methoxyuridine-5’-triphosphate: Similar to N1-methylpseudouridine-5’-triphosphate in its ability to enhance mRNA stability, but with a methoxy group instead of a methyl group.
N1-Methylpseudouridine-5’-triphosphate stands out due to its specific modification, which provides a unique balance of stability, reduced immunogenicity, and enhanced translational efficiency, making it a preferred choice for mRNA-based therapeutics and vaccines .
Properties
Molecular Formula |
C10H17N2O15P3 |
---|---|
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19) |
InChI Key |
OLRONOIBERDKRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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